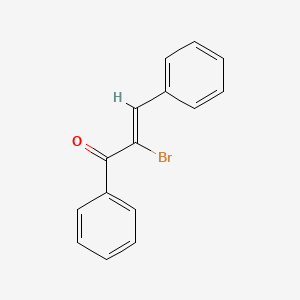
Tetramethyltetrathiafulvalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyltetrathiafulvalene is an organic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties, making it a significant material in the field of molecular electronics. The compound consists of a tetrathiafulvalene core with four methyl groups attached, which enhances its stability and electronic characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetramethyltetrathiafulvalene can be synthesized through various methods. One common approach involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with 4,5-dimethyl-1,3-dithiol-2-one in the presence of a base such as sodium methoxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves electrocrystallization techniques. This method allows for the formation of high-purity crystals, which are essential for applications in electronic devices. The process involves the oxidation of this compound in an electrochemical cell, leading to the formation of radical cation salts .
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as iodine or ferric chloride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include radical cation salts, which exhibit unique electronic properties. These salts are often used in the development of molecular conductors and superconductors .
Aplicaciones Científicas De Investigación
Tetramethyltetrathiafulvalene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which tetramethyltetrathiafulvalene exerts its effects is primarily through its ability to donate and accept electrons. This property makes it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of charge transfer complexes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrathiafulvalene: The parent compound of tetramethyltetrathiafulvalene, known for its electronic properties but less stable due to the absence of methyl groups.
Tetramethyltetraselenafulvalene: Similar in structure but contains selenium atoms instead of sulfur, leading to different electronic properties.
Uniqueness
This compound is unique due to its enhanced stability and electronic properties, which are attributed to the presence of methyl groups. This makes it more suitable for applications in molecular electronics compared to its analogs .
Propiedades
Número CAS |
50708-37-7 |
|---|---|
Fórmula molecular |
C10H12S4 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C10H12S4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 |
Clave InChI |
HGOTVGUTJPNVDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C2SC(=C(S2)C)C)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)
![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)

![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)


